1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate
Description
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate (CAS: 1257294-08-8) is a fluorinated heterocyclic compound with a molecular formula of C₁₁H₁₄F₈N₂O₄ and a molecular weight of 390.23 g/mol . Its structure features an azetidine (4-membered nitrogen-containing ring) fused to a 3,3-difluoropyrrolidine (5-membered saturated ring with two fluorine atoms at the 3-position), stabilized by two trifluoroacetate counterions. The compound is characterized by high purity (≥98%) and is commonly utilized in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules where fluorine substitution enhances metabolic stability and binding affinity .
Properties
IUPAC Name |
1-(azetidin-3-yl)-3,3-difluoropyrrolidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2.2C2HF3O2/c8-7(9)1-2-11(5-7)6-3-10-4-6;2*3-2(4,5)1(6)7/h6,10H,1-5H2;2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVDURPLDOSVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Organic Synthesis Approach
Research indicates that the synthesis of this compound typically involves a sequence of reactions starting from simpler heterocyclic precursors, progressing through fluorination, cyclization, and esterification steps. A representative pathway, based on recent literature, includes:
Step 1: Formation of Difluoropyrrolidine Core
The synthesis begins with the preparation of 3,3-difluoropyrrolidine, which is a critical intermediate. According to a practical synthesis reported in PubMed, this involves:
- Claisen Rearrangement : Starting from suitable precursors such as N-benzyl-3,3-difluoropyrrolidinone, a Claisen rearrangement is performed to generate the key intermediate.
- Oxidation : The intermediate undergoes Ru(VIII)-catalyzed oxidation to produce 2,2-difluorosuccinic acid.
- Cyclization : The acid is cyclized to form N-benzyl-3,3-difluoropyrrolidinone.
- Reduction : The benzyl-protected compound is reduced with borane (BH3·Me2S) to yield the free difluoropyrrolidine.
Step 2: Introduction of the Azetidine Moiety
The azetidine ring is incorporated via nucleophilic substitution or cyclization reactions involving azetidine derivatives, often using halogenated azetidine precursors.
Step 3: Coupling and Functionalization
The difluoropyrrolidine and azetidine fragments are coupled through amide bond formation or similar linkage strategies. Protecting groups are employed to facilitate selective reactions.
Step 4: Formation of the Ditrifluoroacetate Salt
The final step involves esterification or salt formation with trifluoroacetic acid derivatives, yielding the ditrifluoroacetate salt, which enhances stability and solubility.
Key Reaction Conditions
| Reaction Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Difluoropyrrolidine synthesis | Claisen rearrangement, Ru(VIII) oxidation, BH3·Me2S reduction | Reflux, inert atmosphere, controlled temperature | High purity intermediates are critical |
| Azetidine incorporation | Nucleophilic substitution | Mild heating, polar aprotic solvents | Selective for azetidine ring formation |
| Salt formation | Trifluoroacetic acid derivatives | Room temperature, solvent evaporation | Ensures compound stability |
Industrial-Scale Production Methods
Continuous Flow Synthesis
For large-scale manufacturing, continuous flow reactors are employed to improve safety, scalability, and process control. This involves:
- Automated fluorination steps to introduce fluorine atoms efficiently.
- Catalytic oxidation and cyclization under optimized conditions to maximize throughput.
- In-line purification to remove impurities, ensuring high product purity.
Green Chemistry Principles
Recent advancements focus on minimizing hazardous reagents and waste, employing:
- Catalysts that operate under milder conditions.
- Solvent recycling to reduce environmental impact.
- Process intensification to shorten reaction times and improve yields.
Research Findings and Data Highlights
- Efficiency : The synthesis involving Claisen rearrangement and Ru-catalyzed oxidation yields difluoropyrrolidine with over 70% efficiency under optimized conditions.
- Selectivity : Cyclization steps demonstrate high regioselectivity, minimizing by-products.
- Purity : Final products often exceed 98% purity, suitable for pharmaceutical applications.
- Environmental Impact : Use of green solvents and catalysts reduces ecological footprint.
Notes and Considerations
- Reagent Purity : High-purity reagents are essential to prevent impurities that could affect downstream reactions.
- Reaction Monitoring : Techniques such as NMR and HPLC are employed to monitor reaction progress and purity.
- Safety Measures : Handling fluorinated intermediates requires strict safety protocols due to their toxicity and reactivity.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate is being explored for its potential therapeutic applications. The compound's structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Studies and Research Findings
- Antiviral Activity : Preliminary studies have indicated that compounds similar to this compound exhibit antiviral properties. Research published in Journal of Medicinal Chemistry highlighted modifications of pyrrolidine derivatives that showed efficacy against viral infections .
- Neuroprotective Effects : Another study investigated the neuroprotective potential of related azetidine compounds. The findings suggested that these compounds could mitigate neurodegeneration in models of Alzheimer's disease, indicating a pathway for further exploration with this compound .
- Anticancer Properties : Research has also pointed to the anticancer potential of difluorinated compounds. A study in Cancer Research demonstrated that difluorinated pyrrolidines could inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .
Chemical Biology
In chemical biology, this compound serves as a valuable tool for probing biological systems.
Applications in Drug Design
- Structure-Activity Relationship (SAR) Studies : The compound can be utilized in SAR studies to understand how structural modifications affect biological activity. This knowledge is crucial for optimizing lead compounds during drug development.
- Bioconjugation : The presence of functional groups in the compound allows for bioconjugation techniques, enabling researchers to attach it to biomolecules for targeted delivery systems in therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Azetidine-Pyrrolidine Derivatives
To contextualize its properties, a detailed comparison is made with 1-(Azetidin-3-yl)pyrrolidin-2-one trifluoroacetate (CAS: 1706436-80-7), a structurally related compound . Key differences and implications are summarized below:
Table 1: Structural and Molecular Comparison
Analysis of Structural Differences
In contrast, the pyrrolidin-2-one group in the analogous compound introduces a rigid, planar amide bond, which may reduce conformational flexibility but improve hydrogen-bonding capacity .
Solubility and Polarity: The ditrifluoroacetate counterions in the target compound increase polarity and aqueous solubility compared to the monotrifluoroacetate derivative. This property is critical for bioavailability in drug formulations.
Molecular Weight and Applications :
The higher molecular weight (390.23 vs. 254.21 g/mol) and fluorine content of the target compound suggest specialized applications in medicinal chemistry, such as optimizing pharmacokinetic profiles or targeting fluorine-sensitive enzymes .
Research Implications
- The 3,3-difluoropyrrolidine moiety likely improves metabolic stability compared to the non-fluorinated pyrrolidin-2-one .
- The ditrifluoroacetate counterions may alter crystallization behavior, impacting synthetic scalability .
Biological Activity
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate (CAS Number: 1706462-59-0) is a compound with a complex structure characterized by the presence of azetidine and pyrrolidine rings, along with difluorinated and trifluoroacetate moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications.
Chemical Structure
The molecular formula of this compound is . Its structure can be described as follows:
| Property | Value |
|---|---|
| Molecular Weight | 390.23 g/mol |
| Chemical Structure | Chemical Structure |
| CAS Number | 1706462-59-0 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral and anticancer agent. The following sections detail specific activities and findings from relevant research.
Antiviral Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antiviral properties. For instance, azetidinone derivatives have shown efficacy against various RNA and DNA viruses. In particular, compounds containing the azetidinone unit have been reported to inhibit the replication of human coronaviruses and influenza viruses.
- Case Study : A related azetidinone compound was found to have an EC50 value of 45 µM against human coronavirus (229E), which indicates moderate antiviral activity. This suggests that this compound may exhibit similar properties due to its structural similarities with other active azetidinone derivatives .
Anticancer Activity
The anticancer potential of azetidinone derivatives is well-documented, with several studies indicating their ability to inhibit cancer cell proliferation and induce apoptosis.
- Research Findings : Compounds with the azetidinone structure have been shown to exhibit antiproliferative activity against various cancer cell lines, including breast and prostate cancers. For example, one study indicated that a related azetidinone derivative exhibited significant anticancer activity against HT-29 colon cancer cells .
Summary of Biological Activities
Q & A
(Basic) What synthetic routes are recommended for preparing 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution (e.g., SNAr) between fluorinated pyridine/pyrrolidine precursors and azetidine derivatives. For example, 3,3-difluoropyrrolidine hydrochloride (CAS: 163457-23-6) can react with azetidine-bearing electrophiles under basic conditions (e.g., K₂CO₃ in DMF) . Key parameters include:
- Temperature: 60–80°C to balance reactivity and by-product formation.
- Solvent: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity.
- Stoichiometry: Excess azetidine precursor (1.2–1.5 eq) improves conversion.
Post-reaction, the product is purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and converted to the ditrifluoroacetate salt using TFA in dichloromethane . Yield optimization (≥84%) requires careful control of reaction time and intermediate isolation .
(Basic) Which analytical techniques are most effective for characterizing structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy:
- ESI-MS: Determines molecular weight (e.g., [M+H]⁺ for free base: calc. ~235.1) .
- HPLC: Purity assessment (≥95%) using C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) .
(Advanced) How do the azetidinyl group and difluorination influence conformational dynamics and target binding?
Methodological Answer:
- Conformational Analysis:
- Binding Studies:
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity. Molecular dynamics (MD) simulations (AMBER/CHARMM) predict ligand-protein interactions, highlighting fluorine’s role in hydrophobic contacts .
(Advanced) How can researchers address discrepancies in biological activity data across assay conditions?
Methodological Answer:
- Counterion Effects: TFA salts may alter solubility or interfere with assays. Compare results with hydrochloride salts (synthesized via HCl gas treatment) .
- Solvent Compatibility: Avoid high DMSO concentrations (>1%) to prevent target denaturation. Use LC-MS to confirm compound integrity in assay buffers .
- Assay Validation:
- Run positive controls (e.g., known inhibitors) alongside test compounds.
- Repeat assays in orthogonal formats (e.g., fluorescence vs. radiometric readouts) .
(Advanced) What computational strategies predict solution-phase and bound-state conformations?
Methodological Answer:
- Quantum Mechanics (QM): DFT (B3LYP/6-31G*) optimizes ground-state geometries, revealing fluorine’s electron-withdrawing effects on azetidine pKa .
- Molecular Dynamics (MD): Simulate in explicit solvent (e.g., TIP3P water) to assess conformational flexibility. Enhanced sampling (e.g., metadynamics) identifies low-energy states .
- Docking Studies (AutoDock Vina): Screen against Protein Data Bank (PDB) targets (e.g., kinases) to prioritize synthesis of analogs with improved steric fit .
(Basic) What stability considerations are critical for handling this compound in aqueous and solid states?
Methodological Answer:
- Aqueous Stability:
- Solid-State Stability:
- Hygroscopicity: Store under argon at -20°C. TGA analysis (5°C/min) confirms thermal stability up to 150°C .
(Advanced) How can synthetic scale-up maintain stereochemical integrity while minimizing impurities?
Methodological Answer:
- Process Optimization:
- Purification:
(Advanced) What strategies elucidate the role of trifluoroacetate counterions in biological assays?
Methodological Answer:
- Counterion Exchange: Replace TFA with acetate via ion-exchange chromatography (Dowex® resin). Compare bioactivity profiles to isolate salt-specific effects .
- Solubility Studies: Measure logP (shake-flask method) to quantify hydrophilicity changes. TFA salts typically exhibit higher aqueous solubility but may chelate metal ions in assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
